tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Medicinal Chemistry Organic Synthesis Cross-Coupling

The target compound, tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS 1221931-40-3), is a heterocyclic building block characterized by a Boc-protected 6,7-dihydrothiazolo[5,4-c]pyridine core with a chloro substituent at the 2-position. This scaffold constitutes a versatile intermediate for pharmaceutical synthesis, with the thiazolo[5,4-c]pyridine core recurring across multiple therapeutic programs, including kinase inhibition and CNS receptor modulation.

Molecular Formula C11H15ClN2O2S
Molecular Weight 274.763
CAS No. 1221931-40-3
Cat. No. B580861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
CAS1221931-40-3
Synonymstert-butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Molecular FormulaC11H15ClN2O2S
Molecular Weight274.763
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Cl
InChIInChI=1S/C11H15ClN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3
InChIKeyPVRYZNJYTDBLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: Procurement-Ready Specifications and Core Scaffold Identity


The target compound, tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS 1221931-40-3), is a heterocyclic building block characterized by a Boc-protected 6,7-dihydrothiazolo[5,4-c]pyridine core with a chloro substituent at the 2-position [1]. This scaffold constitutes a versatile intermediate for pharmaceutical synthesis, with the thiazolo[5,4-c]pyridine core recurring across multiple therapeutic programs, including kinase inhibition and CNS receptor modulation [2][3]. The Boc protecting group ensures stability during multi-step synthetic transformations, while the 2-chloro group provides a reactive site for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling [1]. Commercially available in purities ≥95% (minimum specification), the compound is supplied with batch-specific QC documentation including NMR, HPLC, or GC analyses .

Why Generic Substitution Fails for tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: Divergent Reactivity Across Analogs


Within the 6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate family, the identity of the 2-position substituent determines downstream synthetic utility. The synthetic route to the 2-chloro analog differs fundamentally from that of the 2-bromo (CAS 365996-06-1) and 2-amino (CAS 365996-05-0) variants, each requiring distinct reagents, conditions, and purification protocols . The chloro substituent participates in nucleophilic aromatic substitution (SNAr) and Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at rates and selectivities that differ from the corresponding bromide or amine [1]. Consequently, substituting one analog for another risks failure of the critical C2-derivatization step, requiring re-optimization of reaction conditions (catalyst loading, base, temperature) and potentially altering the impurity profile of the final advanced intermediate. The documented ≥95% purity specification and batch-to-batch analytical consistency further reduce risk in multi-step campaigns compared to sourcing undefined or lower-purity alternatives .

Quantitative Evidence Guide for tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: Comparator-Anchored Differentiation


2-Chloro Substituent Enables Specific C2 Derivatization via SNAr and Cross-Coupling Chemistry

The 2-chloro substituent of the target compound provides a reactive handle that is synthetically distinct from the 2-bromo (CAS 365996-06-1) and 2-amino (CAS 365996-05-0) analogs. While 2-bromo analogs are also amenable to cross-coupling, the chloro group offers a differentiated reactivity profile in Pd-catalyzed reactions, often requiring distinct ligand/catalyst systems (e.g., for selective oxidative addition) and providing different selectivity outcomes in sequential coupling strategies. The 2-amino analog lacks a leaving group for direct C2 carbon-carbon bond formation, requiring diazotization or Boc-activation steps that the 2-chloro compound avoids . This substituent-level divergence directly affects the synthetic route length, yield, and the scope of accessible derivatives.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Vendor-Documented Purity Specification: ≥95% Chemical Purity with Batch-Specific QC Analytics

The target compound is commercially sourced with a minimum purity specification of 95%, as documented by multiple independent vendors . One supplier further certifies a higher specification of >97% purity . Batch-specific analytical data (NMR, HPLC, GC) are available upon request, enabling verification of identity and purity prior to use in synthesis . This documented purity level reduces the risk of introducing unidentified impurities into multi-step synthetic sequences, a concern when sourcing lower-purity or research-grade intermediates without batch QC.

Chemical Supply Quality Control Procurement

Scaffold Prevalence in Kinase Inhibitor and CNS Receptor Modulator Programs Supports Immediate Research Applicability

The 6,7-dihydrothiazolo[5,4-c]pyridine core scaffold, of which the target compound is a direct Boc-protected 2-chloro precursor, is actively utilized in published kinase inhibitor and GPCR modulator programs. A 2025 study reported tetrahydrothiazolopyridine-pyrimidine derivatives as highly potent CDK9 inhibitors, with lead compound 8e exhibiting an IC50 of 5.5 nM—comparable to the reference inhibitor ZK304709 (IC50 = 5.0 nM)—and 180-fold selectivity for CDK9 over CDK1 [1]. Separately, a 2024 patent from Vanderbilt University (US 12,139,498 B1) claims 6,7-dihydrothiazolo[5,4-c]pyridines substituted at the 5-position as positive allosteric modulators of the M4 muscarinic acetylcholine receptor for treating neurological and psychiatric disorders [2]. A 2019 patent further claims urea-substituted 6,7-dihydro-4H-thiazolo[5,4-c]pyridines as anti-HBV agents acting through capsid protein inhibition [3]. The target compound’s Boc-protected 5-position and reactive 2-chloro handle position it as a direct intermediate for generating analogs within these pharmacologically validated chemotypes.

Kinase Inhibition CNS Drug Discovery Chemical Biology

Boc Protection Strategy Enables Regioselective Derivatization at the 5-Position Following 2-Chloro Functionalization

The Boc protecting group at the 5-position of the target compound is orthogonal to the 2-chloro substituent, enabling sequential, regioselective derivatization: first at C2 via SNAr or cross-coupling, followed by Boc deprotection (e.g., TFA/DCM) and subsequent functionalization of the liberated piperidine nitrogen. In contrast, analogs lacking the Boc group (e.g., unprotected 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine) would require re-protection before selective C2 functionalization to avoid competing reactions at the basic amine, adding synthetic steps and reducing overall yield [1]. The Boc-protected analog thus provides a strategic advantage in route efficiency and orthogonal protection, directly reducing the number of protecting group manipulations required to access 2,5-disubstituted thiazolo[5,4-c]pyridine libraries.

Protecting Group Strategy Synthetic Methodology Medicinal Chemistry

Validated Synthetic Route from Commercial Precursor Ensures Supply Chain Transparency

The synthetic route to the target compound has been described starting from commercially available N-Boc-4-piperidinone, proceeding through a thiazole annulation sequence to construct the 6,7-dihydrothiazolo[5,4-c]pyridine core [1]. This route transparency contrasts with the 2-bromo analog (CAS 365996-06-1), which is synthesized from the 2-amino intermediate (CAS 365996-05-0) via a Sandmeyer-type reaction using tert-butyl nitrite and CuBr2 . The distinct starting materials and reaction conditions (annulation vs. diazotization/bromination) mean that different analogs may contain different process-related impurities, affecting their suitability for specific downstream transformations. The known synthetic provenance of the target compound enables better prediction of potential impurity profiles and facilitates quality-by-design approaches in process chemistry [1].

Synthetic Route Supply Chain Procurement

Optimal Application Scenarios for tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Based on Differentiated Evidence


Parallel Synthesis of 2,5-Disubstituted Thiazolo[5,4-c]pyridine Kinase Inhibitor Libraries

The target compound is the ideal starting material for constructing focused libraries of kinase inhibitors requiring sequential C2 and N5 diversification. The pre-installed Boc group at N5, combined with the 2-chloro leaving group, enables a two-step sequential diversification strategy: first, Pd-catalyzed cross-coupling at C2; second, Boc deprotection followed by amide bond formation, sulfonylation, or reductive amination at N5. This strategy eliminates the need for separate protection/deprotection steps required when using unprotected analogs, consistent with the synthetic route transparency documented in the Drug Synthesis Database . The ≥95% purity specification from multiple vendors ensures consistent starting material quality across parallel reactions, reducing false negatives in biological screening due to impurity artifacts .

Hit-to-Lead Optimization of CDK9 Inhibitors Leveraging Tetrahydrothiazolopyridine Scaffold

For programs targeting CDK9 inhibition, the target compound serves as a direct precursor to the tetrahydrothiazolopyridine-pyrimidine chemotype shown to achieve CDK9 IC50 = 5.5 nM with 180-fold selectivity over CDK1 . The 2-chloro substituent enables direct installation of pyrimidine or other heteroaryl groups via cross-coupling, while the Boc-protected piperidine allows subsequent modulation of N5 substituents to optimize selectivity and pharmacokinetic properties. Programs using non-chloro analogs (e.g., 2-bromo) may require re-optimization of coupling conditions and catalyst systems, incurring additional time and cost .

Synthesis of M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators (PAMs) for CNS Disease Research

The target compound is applicable to programs exploring M4 mAChR PAMs for schizophrenia and cognitive disorders, as claimed in Vanderbilt University’s patent (US 12,139,498 B1) covering 6,7-dihydrothiazolo[5,4-c]pyridines with heterocyclic substitution at the 5-position . The Boc protecting group at N5 can be removed to expose the piperidine nitrogen for subsequent substitution with the required heterocyclic rings, while the 2-chloro handle permits introduction of additional substituents that may influence receptor subtype selectivity and pharmacokinetics. The documented synthetic route from N-Boc-4-piperidinone ensures a reliable supply of the core scaffold for SAR exploration in this therapeutic area .

Anti-HBV Drug Discovery Targeting Viral Capsid Assembly via Thiazolo[5,4-c]pyridine Core

The 6,7-dihydrothiazolo[5,4-c]pyridine core has been claimed in patent applications (US 2022/0009945 A1) as part of urea-substituted compounds active against hepatitis B virus via inhibition of viral capsid protein function . The target compound provides the N-Boc-protected core scaffold for constructing such urea derivatives through deprotection of N5, followed by urea bond formation with appropriate isocyanates or carbamoyl chlorides. The 2-chloro substituent may also be derivatized to modulate physicochemical properties and antiviral potency. Use of the pre-Boc-protected intermediate eliminates two synthetic steps relative to starting from the unprotected amine, accelerating SAR expansion in anti-HBV lead optimization .

Quote Request

Request a Quote for tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.